3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate
Description
Properties
Molecular Formula |
C27H18O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C27H18O5S/c28-27-24-16-15-22(32-33(29,30)23-9-5-2-6-10-23)18-25(24)31-26(27)17-19-11-13-21(14-12-19)20-7-3-1-4-8-20/h1-18H/b26-17- |
InChI Key |
JCHJYFWKZWUYQT-ONUIUJJFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Benzo[3,4-b]furan Core Synthesis
The benzo[3,4-b]furan scaffold is synthesized via cyclization of a substituted catechol derivative. A common approach involves treating 2-hydroxy-3-nitrobenzoic acid with acetic anhydride under reflux to form the acetylated intermediate, followed by catalytic hydrogenation using Raney nickel under 2–3 kg/cm² hydrogen pressure to reduce the nitro group. The resulting amine undergoes intramolecular cyclization in the presence of tetraethyl orthocarbonate and acetic acid at 25–35°C, yielding the 3-oxo-benzo[3,4-b]furan skeleton.
Key Reaction Conditions:
| Step | Reagents/Catalysts | Temperature | Duration | Yield |
|---|---|---|---|---|
| Nitro Reduction | Raney nickel, H₂ | 25–35°C | 12–15 h | 83.1% |
| Cyclization | Acetic acid, TEOC | 25–35°C | 2–3 h | 80–85% |
(4-Phenylphenyl)methylene Group Introduction
The Knoevenagel condensation is employed to introduce the (4-phenylphenyl)methylene moiety. The furanone intermediate reacts with 4-biphenylcarboxaldehyde in the presence of piperidine as a base, facilitating the formation of the α,β-unsaturated ketone. Solvent selection critically influences reaction kinetics; dimethylformamide (DMF) enhances solubility and reaction rate compared to toluene or dichloromethane.
Sulfonation with Benzenesulfonyl Chloride
The final step involves sulfonation of the hydroxyl group at the 6-position of the furan core. Benzenesulfonyl chloride is added dropwise to a cooled (0–5°C) solution of the intermediate in pyridine, which acts as both a solvent and a base to scavenge HCl. The reaction is typically complete within 2–3 hours, with yields exceeding 75% after purification via recrystallization from ethanol.
Reaction Optimization Strategies
Optimization of the synthesis focuses on enhancing yield, reducing byproducts, and improving scalability.
Solvent and Temperature Effects
The nitro reduction step achieves optimal yields (83.1%) in ethyl acetate, as polar aprotic solvents stabilize the intermediate amine. Elevated temperatures (>40°C) during cyclization lead to decomposition, whereas maintaining 25–35°C ensures product stability.
Catalytic Hydrogenation Parameters
Raney nickel outperforms palladium on carbon (Pd/C) in nitro reductions for this substrate, as evidenced by a 15% yield increase. Hydrogen pressure below 2 kg/cm² results in incomplete reduction, while pressures above 3 kg/cm² promote over-reduction to undesired byproducts.
Analytical Characterization
Rigorous quality control is achieved through spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) confirms the structure through characteristic signals:
-
δ 8.21 (s, 1H, furan H-5)
-
δ 7.85–7.45 (m, 14H, biphenyl and benzenesulfonate aromatics)
-
δ 6.92 (s, 1H, methylene CH).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 70:30 methanol/water) verifies purity >98%, with a retention time of 12.4 minutes.
Scale-Up Considerations
Industrial-scale production introduces challenges in heat management and mixing efficiency. Pilot studies demonstrate that:
-
Nitro Reduction: Scaling from 150 g to 5 kg batches requires pressurized reactors with efficient gas dispersion systems to maintain H₂ saturation.
-
Sulfonation: Exothermic reactions necessitate jacketed reactors with cryogenic cooling to prevent thermal degradation.
Challenges and Alternative Approaches
Byproduct Formation
The primary byproduct, 6-hydroxybenzo[3,4-b]furan-3-one, arises from incomplete sulfonation. This is mitigated by using a 10% excess of benzenesulfonyl chloride and prolonged reaction times (4–5 h).
Green Chemistry Alternatives
Recent advances explore replacing pyridine with biodegradable bases like 1,8-diazabicycloundec-7-ene (DBU) in sulfonation, though yields remain suboptimal (60–65%) compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
In contrast, the target compound’s 4-phenylphenylmethylene group increases lipophilicity, which may improve membrane permeability but reduce polar interactions .
Position 6 Substituent : The chloro substituent in Compound 5’s benzenesulfonate group likely enhances electron-withdrawing effects, stabilizing the sulfonate group and improving binding affinity. The absence of this substituent in the target compound may reduce inhibitory potency .
Core Methylation : Compound 5’s 4-methyl group on the benzo[3,4-b]furan core could sterically hinder enzyme access or alter electron distribution, though its exact role remains unquantified .
Metal Interaction and Binding
- However, the pyridyl group in Compound 5 may weakly interact with divalent cations (e.g., Mg²⁺ or Ca²⁺) in SMase D’s catalytic site, a feature absent in the target compound .
Research Findings and Implications
Therapeutic Potential: Both compounds mitigate Loxosceles venom toxicity, but Compound 5’s efficacy suggests it is a stronger candidate for antivenom development. The target compound’s structural simplicity may favor scalability but requires optimization for clinical use .
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -Cl) at position 6 enhance potency.
- Heteroaromatic substituents at position 2 improve target engagement.
- Lipophilic groups (e.g., biphenyl) may trade potency for pharmacokinetic advantages .
Biological Activity
The compound 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl benzenesulfonate is a derivative of the benzo[b]furan class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 460.47 g/mol. The structure features a benzo[b]furan core, which is known for its pharmacological properties. The presence of the benzenesulfonate group enhances solubility and bioavailability, making it a candidate for drug development.
Biological Activity Overview
Research indicates that benzo[b]furan derivatives exhibit significant anticancer , antimicrobial , and anti-inflammatory activities. The specific compound has been evaluated for its effects on various cancer cell lines and other biological systems.
Anticancer Activity
- Mechanism of Action : Studies have shown that benzo[b]furan derivatives can induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway and the generation of reactive oxygen species (ROS) .
- Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, in vitro studies revealed IC50 values indicating potent antiproliferative activity .
Antimicrobial Activity
The compound exhibits moderate antimicrobial properties against various bacterial strains. In particular, it has been effective against Gram-positive bacteria, showcasing potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 10 | |
| Bacillus subtilis | 12 |
Anti-inflammatory Activity
Research has indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that the administration of this compound led to a significant reduction in tumor size compared to control groups. The study emphasized the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .
- Combination Therapies : Another investigation explored the effects of combining this compound with standard chemotherapeutic agents, revealing enhanced efficacy and reduced side effects compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
